2,3,4,6-Tetrabromodiphenyl ether
Overview
Description
2,3,4,6-Tetrabromodiphenyl ether is a type of polybrominated diphenyl ether (PBDE) that is used as a flame retardant . It is widely used in industries and consumer goods, especially in plastics and electronic products . The molecular formula of 2,3,4,6-Tetrabromodiphenyl ether is C12H6Br4O .
Molecular Structure Analysis
The molecular weight of 2,3,4,6-Tetrabromodiphenyl ether is 485.791 . The IUPAC Standard InChIKey is NHZNRCYNZJADTG-UHFFFAOYSA-N .Chemical Reactions Analysis
There is a study that reported the use of a nanocomposite catalyst consisting of a m-BiVO4/BiOBr heterojunction surface-decorated with Pd nanoparticles in the photocatalytic reductive debromination of PBDEs using visible light . This system demonstrated both rapid and complete debromination of 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47), with an exceedingly large initial pseudo-first-order rate constant of 1.33 min −1 .Physical And Chemical Properties Analysis
The density of 2,3,4,6-Tetrabromodiphenyl ether is 2.2±0.1 g/cm3 . The boiling point is 416.4±45.0 °C at 760 mmHg . The vapor pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 64.4±3.0 kJ/mol .Scientific Research Applications
Flame Retardant
“2,3,4,6-Tetrabromodiphenyl ether” is a type of Polybrominated Diphenyl Ethers (PBDEs), which are a class of organobromine compounds used as flame retardants . They have been used in a wide array of products, including building materials, electronics, furnishings, motor vehicles, airplanes, plastics, polyurethane foams, and textiles .
Chemical Research
The compound is used in chemical research due to its unique structure and properties. It has a molecular weight of 485.791 and its IUPAC Standard InChI is InChI=1S/C12H6Br4O/c13-7-2-1-3-9(4-7)17-12-10(15)5-8(14)6-11(12)16/h1-6H .
Environmental Studies
PBDEs, including “2,3,4,6-Tetrabromodiphenyl ether”, have been the subject of environmental studies due to their potential impact on ecosystems. They are known to bioaccumulate and can pose risks to wildlife and human health .
Toxicological Studies
The compound is used in toxicological studies to understand its effects on human health. For example, the U.S. Environmental Protection Agency (EPA) has conducted a toxicological review of 2,2’,4,4’-tetrabromodiphenyl ether (BDE-47), a similar compound .
Developmental Biology Research
Research has been conducted on the effects of PBDEs on the development of organisms. For instance, a study found that 2,2′,4,4′-tetrabromodiphenyl ether (BDE47) disrupted zebrafish development in visual perception and bone formation .
Thermodynamic Property Research
“2,3,4,6-Tetrabromodiphenyl ether” is used in research to study its thermodynamic properties. The National Institute of Standards and Technology (NIST) provides a collection of critically evaluated thermodynamic property data for pure compounds, including this one .
Mechanism of Action
Target of Action
2,3,4,6-Tetrabromodiphenyl ether primarily targets the retina and the immune system. It has been found to disrupt retina morphologies and related gene expressions of zebrafish larvae . In addition, it can impair macrophage and basophil activities .
Mode of Action
The compound interacts with its targets by modulating the expression of a set of intracellular microRNAs involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses . It also interferes with the biogenesis of small extracellular vesicles (sEVs), increasing their number and selecting a de novo population of sEVs .
Biochemical Pathways
2,3,4,6-Tetrabromodiphenyl ether affects several biochemical pathways. It modulates the expression of a set of intracellular microRNAs involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses . It also interferes with the biogenesis of sEVs .
Pharmacokinetics
It is known that the compound has a molecular weight of 485791 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of 2,3,4,6-Tetrabromodiphenyl ether’s action include disruption of retina morphologies and related gene expressions , impairment of macrophage and basophil activities , and modulation of the expression of a set of intracellular microRNAs . It also interferes with the biogenesis of sEVs, increasing their number and selecting a de novo population of sEVs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,4,6-Tetrabromodiphenyl ether. For example, it is one of the most widespread environmental brominated flame-retardant congeners detected in the environment and in animal and human tissues . Its presence in the environment can lead to exposure and subsequent effects on various organisms.
Safety and Hazards
Future Directions
There is ongoing research into the environmental impact of PBDEs, including 2,3,4,6-Tetrabromodiphenyl ether, due to their persistence and potential health hazards . Future research directions may include finding more efficient ways to degrade these compounds and mitigate their environmental impact .
properties
IUPAC Name |
1,2,3,5-tetrabromo-4-phenoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-8-6-9(14)12(11(16)10(8)15)17-7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQYWYZZLOZVRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C=C2Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879884 | |
Record name | BDE-62 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
446254-33-7 | |
Record name | 2,3,4,6-Tetrabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-62 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,6-TETRABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8491HCA5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.